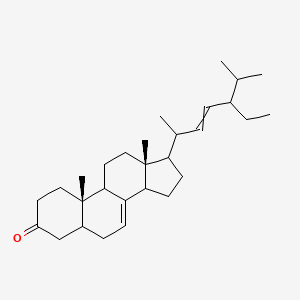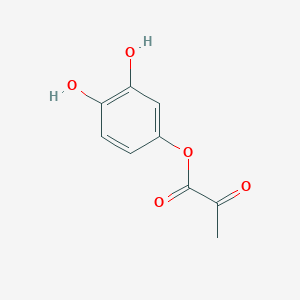
3,4-Dihydroxyphenyl 2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.
準備方法
The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .
化学反応の分析
3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
科学的研究の応用
3,4-Dihydroxyphenyl 2-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, it plays a role in metabolic pathways and is studied for its potential therapeutic effects. In medicine, it has been investigated as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis and cancer metabolism . Additionally, it is used in the development of hydrogels for biomedical applications due to its biocompatibility and antioxidant properties .
作用機序
The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
類似化合物との比較
3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .
特性
分子式 |
C9H8O5 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
(3,4-dihydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |
InChIキー |
CQXBPBRJIMUCNL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


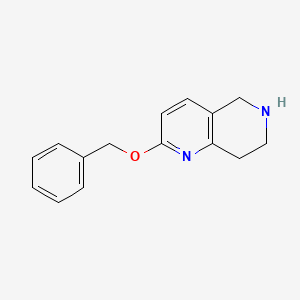
![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)


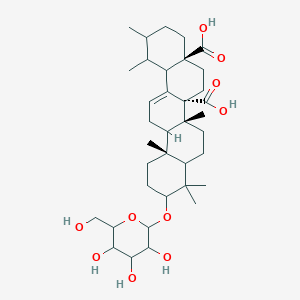


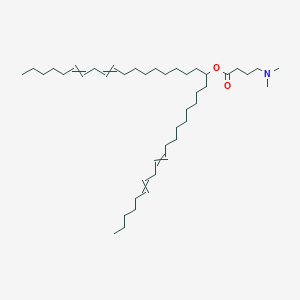
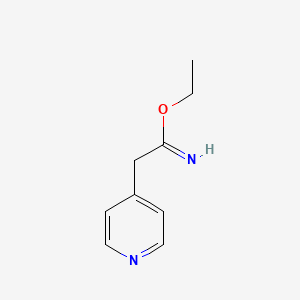
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
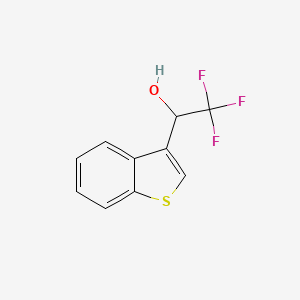
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
